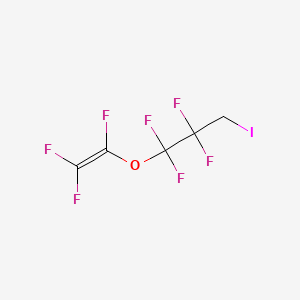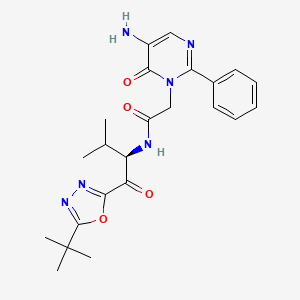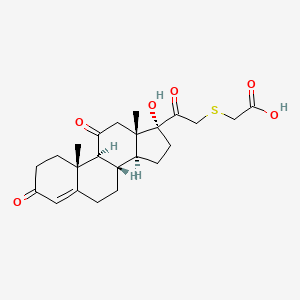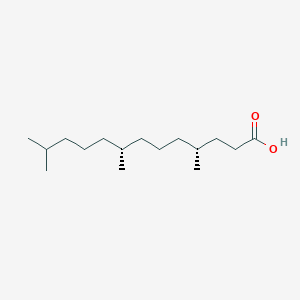
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylethyl group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with a haloketone.
Cyclization to Form the Thiazolopyrimidine Core: The thiazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the thiazolopyrimidine core.
Introduction of the Chlorophenyl and Phenylethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the chlorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-one: This compound differs by having a ketone group instead of a hydroxyl group.
3-(4-Methylphenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-5H-thiazolo(3,2-a)pyrimidin-3-ol lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Propiedades
| 86346-92-1 | |
Fórmula molecular |
C20H21ClN2OS |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C20H21ClN2OS/c21-17-10-8-16(9-11-17)20(24)18(12-7-15-5-2-1-3-6-15)25-19-22-13-4-14-23(19)20/h1-3,5-6,8-11,18,24H,4,7,12-14H2 |
Clave InChI |
UAODHVVMCHJNDL-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






